

Naquotinib pharmacokinetics and metabolism

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Compound Focus: Naquotinib

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Pharmacokinetic Parameters of Nilotinib

The table below summarizes the fundamental pharmacokinetic characteristics of nilotinib established in clinical studies [1] [2] [3].

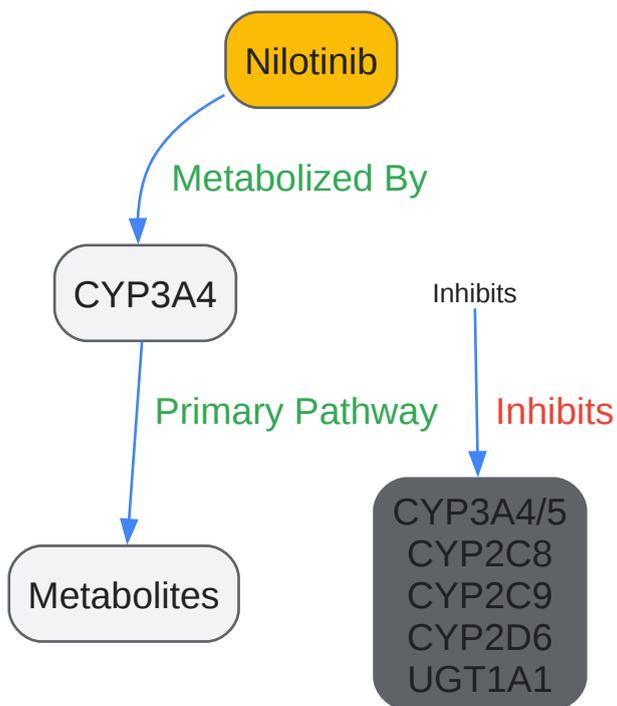
Parameter	Value / Description
Absorption (Tmax)	Approximately 3 hours post-dose [1] [2]
Elimination Half-life (T _{1/2})	Approximately 17 hours [1] (also reported as 15 hours [3])
Primary Metabolic Enzymes	Hepatic Cytochrome P450 CYP3A4 [2]
Food Effect (High-fat meal)	Increases bioavailability (AUC) by up to 82% [2]
Route of Elimination	Primarily via feces [2]
Protein Binding	Not fully quantified in sources
Volume of Distribution	Not fully quantified in sources

Metabolism and Elimination Pathways

Nilotinib undergoes extensive hepatic metabolism, primarily through oxidation and hydroxylation via the CYP3A4 enzyme [1] [2]. As a result, its exposure is highly susceptible to interactions with other drugs that induce or inhibit this pathway.

- **CYP3A4 Inhibitors (e.g., Ketoconazole):** Significantly increase nilotinib plasma concentration [2].
- **CYP3A4 Inducers (e.g., Rifampicin):** Significantly decrease nilotinib plasma concentration [2].

Furthermore, nilotinib itself acts as a competitive inhibitor of several enzymes [2], which can affect the pharmacokinetics of co-administered drugs. The following diagram illustrates its key metabolic and inhibitory interactions:



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Nilotinib's metabolic pathway and enzyme inhibition profile.

Key Drug-Drug and Food-Drug Interactions

The table below details critical interactions that necessitate dosage adjustments or avoidance [2] [4] [3].

Interacting Agent / Condition	Effect on Nilotinib Exposure	Clinical Recommendation
Strong CYP3A4 Inhibitors (e.g., Ketoconazole)	Significantly Increased	Avoid co-administration. If necessary, reduce nilotinib dose [4].
Strong CYP3A4 Inducers (e.g., Rifampicin)	Significantly Decreased	Avoid co-administration. Use alternatives [2].
Grapefruit / Grapefruit Juice	Increased	Avoid (inhibits CYP3A4) [3].
St. John's Wort	Decreased	Avoid (induces CYP3A4) [3].
High-Fat Meal	Increased (AUC ↑ 82%)	Administer on an empty stomach (at least 1 hr before, 2 hrs after food) [4] [3].
Drugs that prolong QT interval	Additive risk of QT prolongation	Avoid concurrent use due to increased risk of sudden death [4].

Experimental Protocols for Key Assays

Here are the methodologies used in cited research to investigate nilotinib's pharmacokinetics and metabolic effects.

Oral Glucose Tolerance Test (OGTT) for Metabolic Effects

This protocol was used to investigate nilotinib's impact on glucose metabolism [5].

- **Patient Preparation:** Patients without pre-existing diabetes were tested after an overnight fast.
- **Procedure:** Baseline blood samples were taken, followed by administration of a 75g glucose load. Blood samples were then collected at fasting, 1-hour, and 2-hour time points.
- **Measured Analytes:** Plasma glucose, insulin, C-peptide, and incretins (GLP-1, GIP).
- **Data Analysis:** Insulin sensitivity and β -cell function were calculated using established models (HOMA2-IR, HOMA2-%S, ISI0,120, HOMA2-%B). The study concluded that nilotinib induces **global insulin resistance** and compensatory hyperinsulinemia [5].

In Vitro Kinase Assay for Target Specificity

A high-throughput screen identified nilotinib as a potent and selective p38 β inhibitor [6].

- **Compound Library:** 1,443 FDA-approved drugs were screened.
- **Assay Method:** An *in vitro* kinase assay measured the inhibition of phosphorylated p38 β .
- **Key Metric:** The **Half-Maximal Inhibitory Concentration (IC50)** was determined for nilotinib against all four p38 kinase isoforms (α , β , γ , δ).
- **Finding:** Nilotinib demonstrated high potency for p38 β (IC50 = 0.014 μ M) with ~25-fold selectivity over p38 α [6].

Trough Concentration (C_{trough}) Monitoring

- **Procedure:** Blood samples are collected immediately before the next scheduled dose to measure the plasma concentration at steady state (trough level).
- **Application:** Used to correlate drug exposure with efficacy and safety outcomes, such as the positive correlation between nilotinib C_{trough} and the occurrence of all-grade total bilirubin elevations [5] [2].

Relationship Between Exposure and Response

Understanding the PK/PD relationships of nilotinib is crucial for its safe and effective use.

- **Efficacy:** No significant correlation was found between nilotinib exposure (at standard doses of 300-400 mg twice daily) and the rate of Major Molecular Response (MMR) at 12 months, likely due to the narrow dose range investigated [2].
- **Safety:**
 - A positive correlation exists between steady-state **trough concentrations (C_{trough})** and the occurrence of **all-grade total bilirubin elevations** [2].
 - A correlation has been observed between nilotinib exposure and an increase in the **QTc interval (Fridericia correction)**, underlining the need for ECG monitoring [2].

Conclusion for Drug Development

Nilotinib presents a predictable pharmacokinetic profile but is marked by significant food effects and a high potential for drug-drug interactions mediated by CYP3A4. Its off-target inhibitory activity on other kinases

(like p38 β) and metabolic enzymes explains both its expanding investigational applications and some of its adverse effect profile, including metabolic syndrome and QTc prolongation.

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